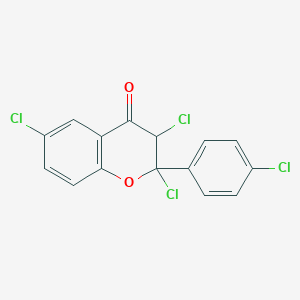![molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1](/img/structure/B14004326.png)
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
化学反応の分析
Types of Reactions
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives of the original compound.
科学的研究の応用
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile
Uniqueness
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.
特性
CAS番号 |
40620-39-1 |
|---|---|
分子式 |
C10H7BrN4 |
分子量 |
263.09 g/mol |
IUPAC名 |
2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3 |
InChIキー |
MWSUEFXXWXJQHI-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)






![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)

